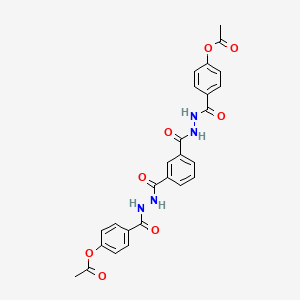
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate, also known as PHCA, is a synthetic organic compound with potential applications in the field of medicinal chemistry. It is a derivative of hydrazine, a nitrogen-based organic compound that has long been used as a reagent in organic synthesis. PHCA is a relatively new compound that has gained attention due to its potential as a precursor for the synthesis of novel drugs. In
作用機序
The mechanism of action of 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate is not well understood. However, it is believed that this compound may act as a chelating agent for metal ions. Metal chelation is an important process in the treatment of metal toxicity and in the development of metal-based drugs. This compound has been shown to have good chelating properties for metal ions such as copper, iron, and zinc. It has also been reported that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported that this compound can inhibit the growth of cancer cells, induce apoptosis, and act as a chelating agent for metal ions. This compound has also been shown to have antibacterial and antifungal activities. In addition, this compound has been reported to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using a two-step process. It has been shown to have good chelating properties for metal ions, which makes it useful in the development of metal-based drugs. This compound has also been shown to have a variety of biochemical and physiological effects, which makes it a promising compound for further research. However, there are also some limitations to the use of this compound in lab experiments. It has been reported that this compound is insoluble in water, which may limit its use in certain experiments. In addition, this compound has not been extensively studied, and its mechanism of action is not well understood.
将来の方向性
There are many future directions for research on 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate. One area of research could be the synthesis of novel compounds using this compound as a precursor. This compound has been shown to have potential as a chelating agent for metal ions, and further research could focus on the development of metal-based drugs using this compound. Another area of research could be the study of the mechanism of action of this compound. The exact mechanism of action of this compound is not well understood, and further research could shed light on this process. Additionally, further studies could be conducted to determine the efficacy and safety of this compound in the treatment of various diseases.
合成法
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate can be synthesized using a two-step process. The first step involves the reaction of 1,3-dibromobenzene with hydrazine hydrate to produce 1,3-phenylenedihydrazine. The second step involves the reaction of 1,3-phenylenedihydrazine with diacetyl chloride to produce this compound. This method has been reported in the literature and has been used to synthesize this compound in the laboratory.
科学的研究の応用
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has been studied for its potential as a precursor for the synthesis of novel drugs. It has been reported that this compound can be used to synthesize compounds that have antitumor, antibacterial, and antifungal activities. This compound has also been studied for its potential as a chelating agent for metal ions. Metal chelation is an important process in the treatment of metal toxicity and in the development of metal-based drugs. This compound has been shown to have good chelating properties for metal ions such as copper, iron, and zinc.
特性
IUPAC Name |
[4-[[[3-[[(4-acetyloxybenzoyl)amino]carbamoyl]benzoyl]amino]carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O8/c1-15(31)37-21-10-6-17(7-11-21)23(33)27-29-25(35)19-4-3-5-20(14-19)26(36)30-28-24(34)18-8-12-22(13-9-18)38-16(2)32/h3-14H,1-2H3,(H,27,33)(H,28,34)(H,29,35)(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLRJEZMQJHBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)C(=O)NNC(=O)C3=CC=C(C=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-bromo-2-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4884497.png)
![[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4884500.png)

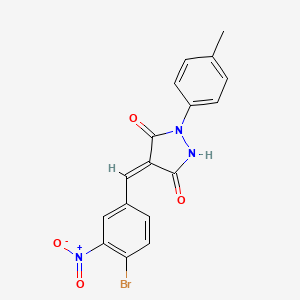
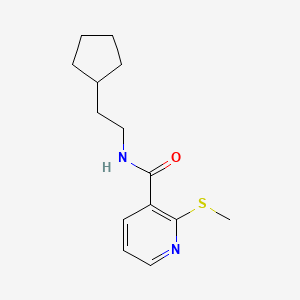
![1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884536.png)
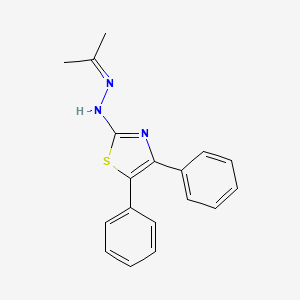
![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4884549.png)
![5-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)isophthalic acid](/img/structure/B4884551.png)

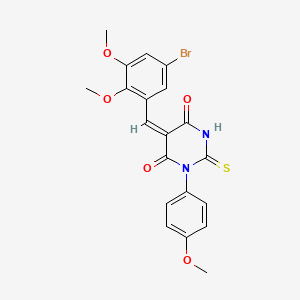
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4884574.png)
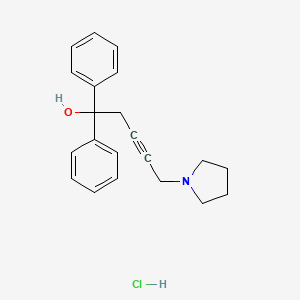
![ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate](/img/structure/B4884587.png)